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molecular formula C6H4ClNO3 B183055 2-Chloro-3-nitrophenol CAS No. 603-84-9

2-Chloro-3-nitrophenol

Cat. No. B183055
M. Wt: 173.55 g/mol
InChI Key: QBGLHYQUZJDZOO-UHFFFAOYSA-N
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Patent
US07767818B2

Procedure details

2-Amino-3-nitrophenol 1b1 (5 g; 32.4 mmol) was dissolved in concentrated HCl (75 mL) and 1,4-dioxane (14.7 mL). The mixture was heated to 70° C. until most of the solids were in solution. The reaction mixture was cooled to 0° C. (ice bath), and sodium nitrite (2.23 g; 32.3 mmol) in H2O (5.4 mL) was added over a period of 3 hours to the brown solution. The temperature was maintained below 10° C. during the addition and the stirring was continued for an additional 15 min. at 0° C. This diazonium intermediate was poured into a solution of Cu(I)Cl (3.8 g; 38.9 mmol) in H2O (18.5 mL) and conc. HCl (18.5 mL) at 0° C. The reaction was stirred for 15 min. at 0° C., warmed to 60° C., and stirred for an additional 15 min. The reaction mixture was then brought to room temperature, and left to stir overnight. The reaction mixture was transferred to a separatory funnel and extracted with ether (3×150 mL). The organic layers were combined, washed with brine (1×), dried (Na2SO4), filtered and concentrated to afford the crude product (5.83 g) as a red-brown oil. The crude material was purified by flash column chromatography (1:25 ultra pure silica gel, 230-400 mesh, 40-60 mm, 60 angstroms; 3:1 hexane/EtOAc as the solvent) to afford pure 2-chloro-3-nitrophenol 1c1 (48%; 2.7 g) as an orange solid. MS 171.8 (MH)+: Homogeneity by HPLC (TFA) @ 220 nm: 96%.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
2.23 g
Type
reactant
Reaction Step Two
Name
Quantity
5.4 mL
Type
solvent
Reaction Step Two
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Cu(I)Cl
Quantity
3.8 g
Type
reactant
Reaction Step Three
Name
Quantity
18.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
18.5 mL
Type
solvent
Reaction Step Three
Quantity
14.7 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][C:3]=1[OH:11].N([O-])=O.[Na+].[ClH:16]>O1CCOCC1.O>[Cl:16][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][C:3]=1[OH:11] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=C(C=CC=C1[N+](=O)[O-])O
Name
Quantity
75 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
2.23 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
5.4 mL
Type
solvent
Smiles
O
Step Three
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Cu(I)Cl
Quantity
3.8 g
Type
reactant
Smiles
Name
Quantity
18.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
18.5 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
14.7 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 15 min. at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over a period of 3 hours to the brown solution
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was maintained below 10° C. during the addition
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 60° C.
STIRRING
Type
STIRRING
Details
stirred for an additional 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
was then brought to room temperature
WAIT
Type
WAIT
Details
left
STIRRING
Type
STIRRING
Details
to stir overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was transferred to a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×150 mL)
WASH
Type
WASH
Details
washed with brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford the crude product (5.83 g) as a red-brown oil
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash column chromatography (1:25 ultra pure silica gel, 230-400 mesh, 40-60 mm, 60 angstroms

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=C(C=CC=C1[N+](=O)[O-])O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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